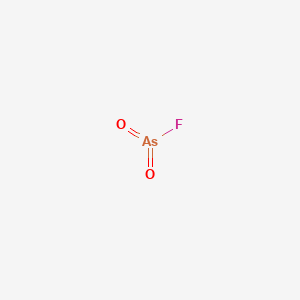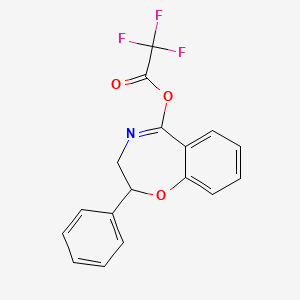
2-Phenyl-2,3-dihydro-1,4-benzoxazepin-5-yl trifluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-2,3-dihydro-1,4-benzoxazepin-5-yl trifluoroacetate is a chemical compound with the molecular formula C₁₇H₁₂F₃NO₃ It is a derivative of benzoxazepine, a heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-2,3-dihydro-1,4-benzoxazepin-5-yl trifluoroacetate typically involves the following steps:
-
Formation of the Benzoxazepine Ring: : The initial step involves the cyclization of an appropriate precursor, such as a substituted isoindole derivative, to form the benzoxazepine ring. This can be achieved through various methods, including cyclization reactions using catalysts like copper(I) or microwave heating .
-
Introduction of the Trifluoroacetate Group: : The trifluoroacetate group is introduced through an esterification reaction. This involves reacting the benzoxazepine derivative with trifluoroacetic acid in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-Phenyl-2,3-dihydro-1,4-benzoxazepin-5-yl trifluoroacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoroacetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Aplicaciones Científicas De Investigación
2-Phenyl-2,3-dihydro-1,4-benzoxazepin-5-yl trifluoroacetate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer properties.
Biological Studies: The compound’s interactions with biological targets, such as enzymes and receptors, are of interest for understanding its mechanism of action and potential therapeutic uses.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules, including pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-Phenyl-2,3-dihydro-1,4-benzoxazepin-5-yl trifluoroacetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses .
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dihydro-1,5-benzoxazepine: Another benzoxazepine derivative with similar structural features but different functional groups.
1,4-Benzodiazepine: A related heterocyclic compound with a similar ring structure but containing nitrogen atoms at different positions.
Uniqueness
2-Phenyl-2,3-dihydro-1,4-benzoxazepin-5-yl trifluoroacetate is unique due to the presence of the trifluoroacetate group, which imparts distinct chemical properties. This group enhances the compound’s stability and reactivity, making it valuable for various applications .
Propiedades
Número CAS |
83406-04-6 |
|---|---|
Fórmula molecular |
C17H12F3NO3 |
Peso molecular |
335.28 g/mol |
Nombre IUPAC |
(2-phenyl-2,3-dihydro-1,4-benzoxazepin-5-yl) 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C17H12F3NO3/c18-17(19,20)16(22)24-15-12-8-4-5-9-13(12)23-14(10-21-15)11-6-2-1-3-7-11/h1-9,14H,10H2 |
Clave InChI |
BXCXNDKSYRIRHG-UHFFFAOYSA-N |
SMILES canónico |
C1C(OC2=CC=CC=C2C(=N1)OC(=O)C(F)(F)F)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


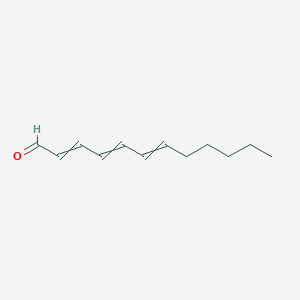
-lambda~2~-stannane](/img/structure/B14417670.png)
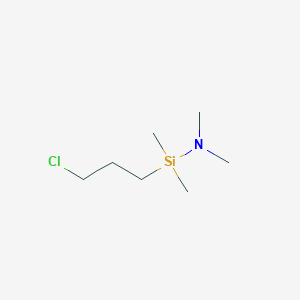

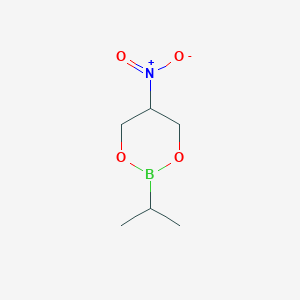

![ethyl N-[(E)-[(2E)-2-(ethoxycarbonylhydrazinylidene)ethylidene]amino]carbamate](/img/structure/B14417694.png)

